An In-depth Technical Guide to the Physicochemical Characterization of 5-Chloro-2,3-dibromotoluene
An In-depth Technical Guide to the Physicochemical Characterization of 5-Chloro-2,3-dibromotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2,3-dibromotoluene is a halogenated aromatic compound. Such compounds are of significant interest in medicinal chemistry and material science due to the profound impact of halogen substitution on molecular properties. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making them crucial substituents in the design of novel therapeutics and functional materials. This guide provides a comprehensive overview of the essential physical properties of 5-Chloro-2,3-dibromotoluene, outlines the experimental methodologies for their determination, and discusses the underlying scientific principles. It is important to note that while experimental data for this specific isomer is limited, this guide synthesizes available information for structurally related compounds to provide a robust framework for its characterization.
Core Physical Properties
A thorough understanding of a compound's physical properties is fundamental to its application in research and development. These properties dictate its behavior in various environments and are critical for process development, formulation, and quality control.
| Property | Predicted/Estimated Value | Significance in Research and Drug Development |
| Molecular Formula | C₇H₅Br₂Cl | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 284.38 g/mol | Essential for stoichiometric calculations in chemical reactions and for various analytical techniques. |
| Melting Point | Not available; likely a low-melting solid or liquid at room temperature.[1][2][3][4][5] | A key indicator of purity. A sharp melting point range suggests high purity, while a broad range may indicate the presence of impurities. It also influences storage and handling conditions. |
| Boiling Point | Not available; estimated to be >200 °C at atmospheric pressure.[3][5][6][7][8][9] | Important for purification by distillation and for assessing the compound's volatility. |
| Density | Not available; estimated to be >1.5 g/mL.[2][6][7][9] | Necessary for converting mass to volume and for understanding the compound's physical behavior in different solvents. |
| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, toluene) and insoluble in water.[10] | Crucial for selecting appropriate solvents for reactions, purification, and formulation. Poor aqueous solubility can impact bioavailability in drug development. |
| Appearance | White to yellow solid or liquid.[1][2] | A basic physical descriptor that can be an initial indicator of purity. |
Experimental Protocols for Physicochemical Characterization
The following section details the standard experimental procedures for determining the key physical properties of a compound like 5-Chloro-2,3-dibromotoluene. The rationale behind each step is provided to offer a deeper understanding of the experimental design.
Melting Point Determination
The melting point is a critical physical constant used for the identification and purity assessment of a solid compound.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting range.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (liquefaction) are recorded as the melting point range.
Causality Behind Experimental Choices:
-
Fine Powder: Ensures uniform heat distribution throughout the sample.
-
Controlled Heating Rate: A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate determination of the melting point range.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
For liquid compounds, the boiling point is a key characteristic property.
Methodology: Distillation
-
Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Sample Introduction: The liquid sample is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.
-
Heating: The flask is heated gently.
-
Observation: The temperature is recorded when the liquid is boiling, and the vapor condensate is dripping into the condenser at a steady rate. This temperature is the boiling point. For small sample quantities, micro-boiling point determination methods can be employed.
Causality Behind Experimental Choices:
-
Boiling Chips: Prevent bumping and ensure even boiling by providing nucleation sites for bubble formation.
-
Thermometer Placement: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For 5-Chloro-2,3-dibromotoluene, one would expect distinct signals for the aromatic protons and the methyl protons. The splitting patterns of the aromatic protons would be indicative of their relative positions on the ring.[11][12][13]
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, with carbons attached to halogens appearing at characteristic downfield shifts.[11][12]
Methodology: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[12]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.[12]
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to elucidate the molecular structure.
Causality Behind Experimental Choices:
-
Deuterated Solvents: Used to avoid large solvent signals that would obscure the signals from the analyte.[13]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 5-Chloro-2,3-dibromotoluene would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the methyl group, as well as C-Cl and C-Br stretching vibrations.[14]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The mass spectrum of 5-Chloro-2,3-dibromotoluene would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak, due to the presence of chlorine and bromine isotopes, would be a definitive characteristic for confirming the elemental composition.[12][14]
Caption: Spectroscopic techniques for structural elucidation.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][16][17]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[15][16][17][18]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15][17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[15][18]
Synthesis and Applications
The synthesis of 5-Chloro-2,3-dibromotoluene would likely involve multi-step synthetic routes, potentially starting from a substituted aniline or toluene derivative.[3][19][20][21] Halogenated toluenes are valuable intermediates in organic synthesis, serving as building blocks for more complex molecules in the pharmaceutical and agrochemical industries.[2] The specific substitution pattern of 5-Chloro-2,3-dibromotoluene makes it a potentially useful precursor for creating diverse chemical libraries for drug discovery and material science applications.
Conclusion
This technical guide provides a foundational understanding of the physical properties of 5-Chloro-2,3-dibromotoluene and the experimental methodologies required for their determination. While specific experimental data for this compound is not extensively documented, the principles and protocols outlined herein offer a comprehensive framework for its characterization. A thorough investigation of these properties is a critical first step for any researcher or developer intending to utilize this and similar halogenated aromatic compounds in their work.
References
-
PubChem. 5-Chloro-2,3-dibromonitrobenzene. National Center for Biotechnology Information. [Link]
-
Mol-Instincts. 3,5-Dibromotoluene Chemical Properties. [Link]
-
Chemsrc. 2,3-Dibromotoluene. [Link]
-
PubChem. 5-Bromo-2-chlorotoluene. National Center for Biotechnology Information. [Link]
-
University of Regensburg. Chemical shifts. [Link]
-
Organic Syntheses. p-BROMOTOLUENE. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 3,5-Dibromotoluene: Properties and Synthesis Insights. [Link]
-
ChemBK. 3,5-Dibromotoluene. [Link]
-
Chemsrc. 3,5-Dibromotoluene. [Link]
-
Cheméo. Chemical Properties of chlorotoluene. [Link]
-
PubChem. 3,5-Dibromotoluene. National Center for Biotechnology Information. [Link]
-
Wikipedia. Bromotoluene. [Link]
-
The Royal Society of Chemistry. Electronic Supporting Information. [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities. [Link]
-
Hohance. 3,5-Dibromotoluene. [Link]
-
Cheméo. Chemical Properties of Benzene, 1,3-dibromo-5-methyl-. [Link]
-
NIST. Benzene, 1,3-dibromo-5-methyl-. [Link]
Sources
- 1. 4-Chloro-3,5-dibromotoluene | 202925-05-1 [sigmaaldrich.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. 3,5-Dibromotoluene | CAS#:1611-92-3 | Chemsrc [chemsrc.com]
- 5. 3,5-Dibromotoluene-Products-Nootropics, OLED intermediates and Custom synthetic Expert | Hohance [hohance.com]
- 6. 5-BROMO-2-CHLOROTOLUENE | 54932-72-8 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. chembk.com [chembk.com]
- 9. 2,5-Dibromotoluene(615-59-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. Bromotoluene - Wikipedia [en.wikipedia.org]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. epfl.ch [epfl.ch]
- 14. 5-Bromo-2-chlorotoluene | C7H6BrCl | CID 609899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. westliberty.edu [westliberty.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. 3,5-Dibromotoluene synthesis - chemicalbook [chemicalbook.com]
